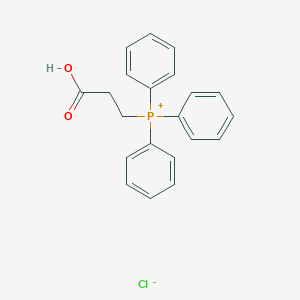
(2-羧乙基)三苯基氯化鏻
描述
Synthesis Analysis
The synthesis of (2-Carboxyethyl)triphenylphosphonium chloride typically involves the reaction between 3-chloropropionic acid and triphenylphosphine. This process can yield triphenylphosphonopropionbetainetrimethyl- and triphenyl-tin(IV) chlorides, showcasing the versatility of this compound in nucleophilic displacement reactions (Ng & Zuckerman, 1982).
Molecular Structure Analysis
The molecular structure of related triphenylphosphonium compounds has been studied extensively. For example, the structure of triphenylphosphonium salts has been characterized through methods like IR, NMR spectroscopy, and X-ray analysis, revealing insights into the bonding and geometry of phosphonium-based compounds (Sharutin et al., 2019).
Chemical Reactions and Properties
Chemically, (2-Carboxyethyl)triphenylphosphonium chloride is reactive and forms various derivatives through nucleophilic substitution and displacement reactions. It serves as a precursor for the synthesis of complex organometallic compounds, demonstrating the compound's reactivity and utility in organic synthesis (Ng & Zuckerman, 1982).
科学研究应用
化学反应中的通用试剂:它在叔膦和四氯甲烷存在下,作为氯化、脱水和P-N连接的通用试剂。这种组合允许高产率和温和的反应条件(Appel, 1975).
缓蚀剂:某些有机氯化鏻衍生物,包括该化合物,在酸性环境中有效抑制铁腐蚀,作为混合型缓蚀剂。它们的效率随浓度增加而增加(Khaled, 2004).
有机合成中的催化剂:可以从此化合物衍生的三苯基膦丙酸甜菜碱三有机锡(IV)盐,可用作合成各种有机化合物的催化剂,包括新型的基于鏻的化合物(Ng & Zuckerman, 1982).
各种化合物的合成:杂环三苯基氯化鏻及其衍生物可用于合成具有1,3-亲核性质的化合物(Capuano, Drescher, & Huch, 1993).
低氯化物介质中的缓蚀:与Zn2+离子结合时,该化合物通过形成保护性表面膜,有效抑制低氯化物介质中的低碳钢腐蚀(Gunasekaran et al., 1997).
有机结构的合成:它用于合成各种有机结构,包括(Z)-1,3-烯炔、(Z,Z)-1-氯-1,3-二烯和1,3-二炔(Karatholuvhu & Fuchs, 2004).
化学转化:与-氯丙烯酸和-卤代甲丙烯酸反应,它产生各种三苯基鏻衍生物,展示了它在化学转化中的多功能性(Khachatryan et al., 2003).
异构化研究:该化合物在其衍生物的异构化中起着至关重要的作用,特别是在不同的温度条件下(Khachikyan et al., 2006).
金属腐蚀抑制:从该化合物衍生的季鏻盐显示出抑制低碳钢腐蚀的有效性,具有实验和理论的一致性(Goyal et al., 2020).
光学活性化合物的合成:它参与了Wittig反应,用于合成光学活性(E)-(2-芳基乙烯基)甘氨酸衍生物,展示了其在生产具有高光学纯度的化合物的应用(Itaya et al., 1993).
抗菌活性:从该化合物衍生的新型季鏻酰肼对革兰氏阳性菌株表现出选择性抗菌活性(Milenković, Zivkovic-Radovanovic, & Andjelković, 2020).
有机三氟硼酸盐的形成:涉及该化合物的单锅转化方案促进了由苄基氯制备有机三氟硼酸盐(Molander, Ham, & Canturk, 2007).
锇配合物的合成:它用于合成锇配合物,表明其在制备复杂无机化合物中的作用(Sharutin, Sharutina, & Senchurin, 2015).
在叶立德金属配合物中的研究:该化合物有助于研究和合成叶立德金属配合物,这是无机化学中重要的领域(Yamamoto & Konno, 1986).
烷基鏻化合物的表征:它在合成和表征三苯基取代烷基鏻化合物中是不可或缺的,进一步促进了对这些化学结构的理解(Lou Zhao-wen, 2007).
IVA族金属配合物的制备:其衍生物用于制备IVA族金属配合物,展示了其在复杂化学合成中的用途(Yamamoto, 1982).
安全和危害
“(2-Carboxyethyl)triphenylphosphonium chloride” causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is incompatible with oxidizing agents .
属性
IUPAC Name |
2-carboxyethyl(triphenyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19O2P.ClH/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALLWJZTZYJVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Carboxyethyl)triphenylphosphonium chloride | |
CAS RN |
36626-29-6 | |
| Record name | Phosphonium, (2-carboxyethyl)triphenyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36626-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Triphenylphosphoranyl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036626296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 36626-29-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165227 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonium, (2-carboxyethyl)triphenyl-, chloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

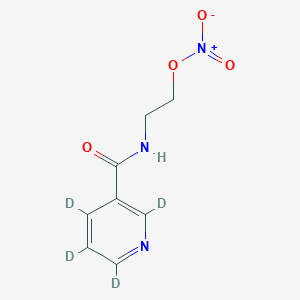
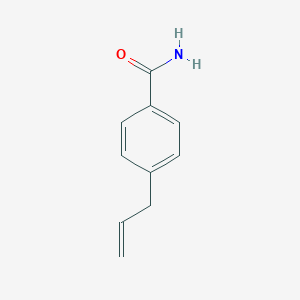
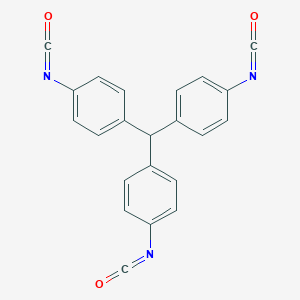
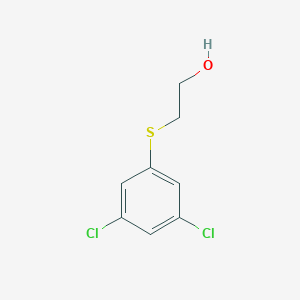
![Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)](/img/structure/B21173.png)
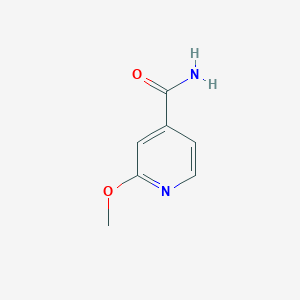
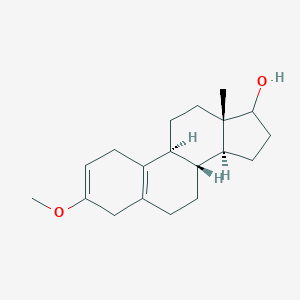

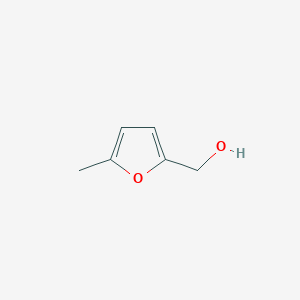
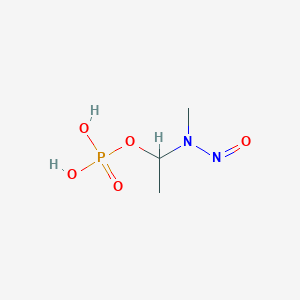
![2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name)](/img/structure/B21193.png)
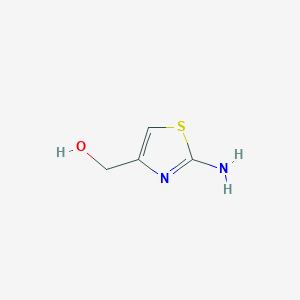
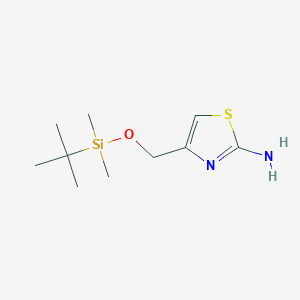
![methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B21206.png)